molecular formula C7H6INO3 B2779306 3-Iodo-2-nitroanisole CAS No. 725266-66-0

3-Iodo-2-nitroanisole

Cat. No. B2779306
CAS RN: 725266-66-0
M. Wt: 279.033
InChI Key: RINUUFLGNUBQLM-UHFFFAOYSA-N
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Description

3-Iodo-2-nitroanisole is a chemical compound with the CAS Number: 725266-66-0 . Its molecular weight is 279.03 . The IUPAC name for this compound is 1-iodo-3-methoxy-2-nitrobenzene . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Iodo-2-nitroanisole can be represented by the InChI code: 1S/C7H6INO3/c1-12-6-4-2-3-5 (8)7 (6)9 (10)11/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

As mentioned in the synthesis analysis, 3-iodoanisole can undergo nitration to produce 3-iodo-4-nitroanisole . The rate of this reaction was studied as a function of nitrous acid concentration .


Physical And Chemical Properties Analysis

3-Iodo-2-nitroanisole is a solid at room temperature . It has a boiling point of 81-83°C . It should be stored at 2-8°C .

Scientific Research Applications

Nitration and Reaction Mechanisms

Nitration of 3-iodoanisole, closely related to 3-iodo-2-nitroanisole, has been studied extensively. Butler and Sanderson (1975) found that nitration of 3-iodoanisole in the presence of nitrous acid results in products including 3-nitroanisole, 3-iodo-4-nitroanisole, and 3,6-di-iodo-4-nitroanisole, revealing insights into the reaction mechanism of nitrodeiodination (Butler & Sanderson, 1975).

Radioactive Labeling

Tejedor and Ballesta (1983) described a system for radioactive labeling of compounds, using p-nitroanisole as a model, to create 2-[125I]iodo-4-nitroanisole. This compound has been used as a photoactive reagent for labeling proteins, demonstrating its potential in biochemical research (Tejedor & Ballesta, 1983).

Molecular Structure Analysis

Garden et al. (2004) explored the three-dimensional aggregation of 2-hydroxy-3-iodo-5-nitrobenzaldehyde, a compound structurally related to 3-iodo-2-nitroanisole. They highlighted the molecular interactions like C-H...O hydrogen bonds and iodo-nitro interactions, contributing to our understanding of molecular structure in similar compounds (Garden et al., 2004).

Electrochemical Characteristics

A comprehensive study by Núñez-Vergara et al. (2002) on the electrochemical characteristics of nitroanisole isomers, including 2-nitroanisole, highlighted their kinetic characteristics and free radical formation. This research contributes to the understanding of the electrochemical behavior of nitroanisole compounds (Núñez-Vergara et al., 2002).

Spectroscopic Studies

Spectroscopic investigations, as shown by Pandiarajan et al. (1994), provide insights into the structural and electronic properties of substituted anisoles. These studies, including 4-nitroanisole and its derivatives, contribute to the understanding of the behavior of similar compounds under various conditions (Pandiarajan et al., 1994).

Supramolecular Structures

Research by Garden et al. (2002) on compounds like 2,6-diiodo-4-nitroanisole, which shares similarities with 3-iodo-2-nitroanisole, has revealed the interplay of hydrogen bonds, iodo-nitro interactions, and pi-pi stacking interactions. These studies contribute to the knowledge of supramolecular structures in related compounds (Garden et al., 2002).

Safety and Hazards

The safety information for 3-Iodo-2-nitroanisole indicates that it may cause skin irritation and serious eye irritation . It may also cause damage to organs through prolonged or repeated exposure . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

1-iodo-3-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINUUFLGNUBQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-methoxy-2-nitrobenzene

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